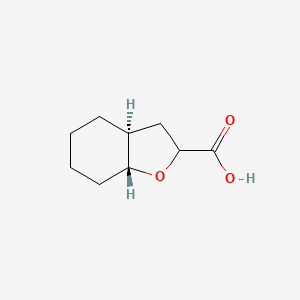
(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure includes a benzofuran ring system that is fully hydrogenated, making it a saturated compound with distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: In medicine, the compound and its derivatives are explored for their therapeutic potential. They may act as lead compounds in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring. This is followed by hydrogenation to saturate the ring system. The carboxylic acid group is then introduced through a series of functional group transformations, such as oxidation of an alcohol or aldehyde intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation steps, while oxidation reactions might employ reagents like potassium permanganate or chromium trioxide. The process is designed to be scalable and cost-effective, with careful control of reaction conditions to minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as esters or amides.
Reduction: Reduction reactions can target the carboxylic acid group to yield alcohols or aldehydes.
Substitution: The hydrogen atoms on the benzofuran ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products:
Oxidation: Esters, amides
Reduction: Alcohols, aldehydes
Substitution: Halogenated derivatives, nitro compounds
Wirkmechanismus
The mechanism by which (3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The benzofuran ring system may also participate in π-π interactions with aromatic residues, further affecting molecular pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dihydrobenzofuran-2-carboxylic acid
- 2,3,3a,4,5,6,7,7a-Octahydro-1H-indene-2-carboxylic acid
- 2,3,3a,4,5,6,7,7a-Octahydro-1H-isoindole-2-carboxylic acid
Comparison: Compared to these similar compounds, (3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid is unique due to its fully saturated benzofuran ring system. This saturation imparts distinct chemical properties, such as increased stability and different reactivity patterns. Additionally, the specific stereochemistry of the compound (3As,7aR) can lead to unique interactions in biological systems, making it a valuable molecule for targeted research and development.
Eigenschaften
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYABVKRHHIUFJ-KJFJCRTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CC(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2697758.png)
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B2697759.png)

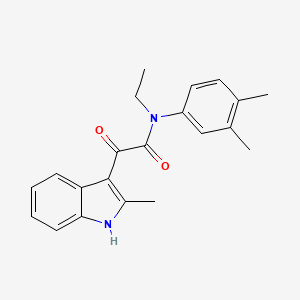

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2697767.png)
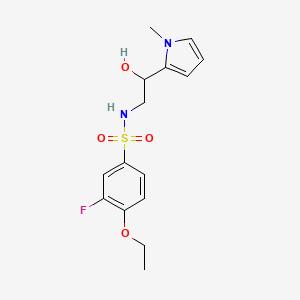
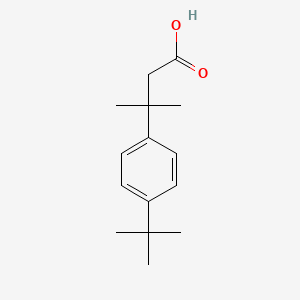
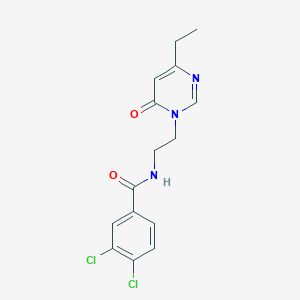
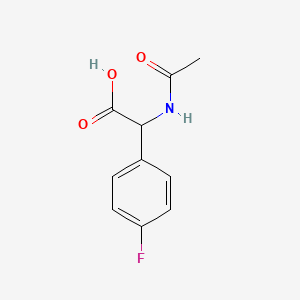
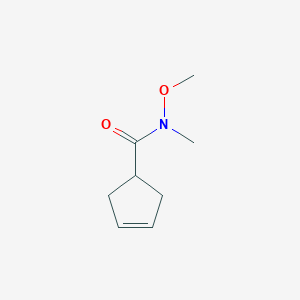
![5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride](/img/structure/B2697776.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(2,3-dimethylphenyl)propanoate](/img/structure/B2697778.png)
